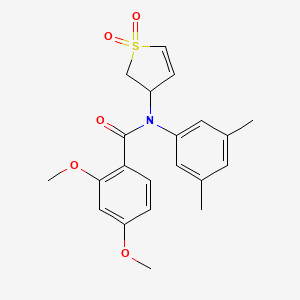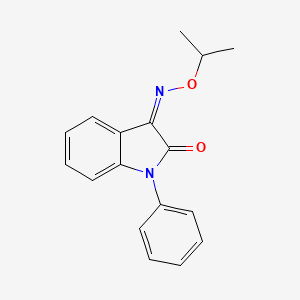![molecular formula C21H22FNO B2931689 2-{[1,1'-Biphenyl]-4-yl}-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one CAS No. 2320535-01-9](/img/structure/B2931689.png)
2-{[1,1'-Biphenyl]-4-yl}-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1,1’-Biphenyl]-4-yl}-1-{3-fluoro-8-azabicyclo[321]octan-8-yl}ethan-1-one is a complex organic compound that features a biphenyl group, a fluorinated azabicyclo octane moiety, and an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-Biphenyl]-4-yl}-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Fluorinated Azabicyclo Octane Moiety: This step may involve the fluorination of an azabicyclo octane precursor using a fluorinating agent such as Selectfluor.
Linking the Biphenyl and Azabicyclo Octane Units: This can be done through a Friedel-Crafts acylation reaction, where the biphenyl group is acylated with the fluorinated azabicyclo octane derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-Biphenyl]-4-yl}-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom in the azabicyclo octane moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-{[1,1’-Biphenyl]-4-yl}-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethanoic acid.
Reduction: 2-{[1,1’-Biphenyl]-4-yl}-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1,1’-Biphenyl]-4-yl}-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of fluorinated compounds with biological systems, providing insights into the effects of fluorination on bioactivity.
Mechanism of Action
The mechanism of action of 2-{[1,1’-Biphenyl]-4-yl}-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity. The fluorinated azabicyclo octane moiety could enhance binding affinity and specificity, while the biphenyl group may facilitate interactions with hydrophobic pockets in the target proteins.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1,1’-Biphenyl]-4-yl}-1-{3-chloro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
- **2-{[1,1’-Biphenyl]-4-yl}-1-{3-bromo-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
- **2-{[1,1’-Biphenyl]-4-yl}-1-{3-iodo-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
Uniqueness
The presence of the fluorine atom in 2-{[1,1’-Biphenyl]-4-yl}-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one imparts unique properties such as increased metabolic stability and altered electronic characteristics, which can enhance its bioactivity and make it distinct from its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO/c22-18-13-19-10-11-20(14-18)23(19)21(24)12-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18-20H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGHMJQRLKERIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Aminothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2931607.png)
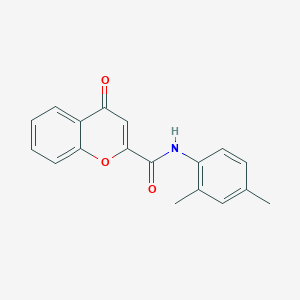

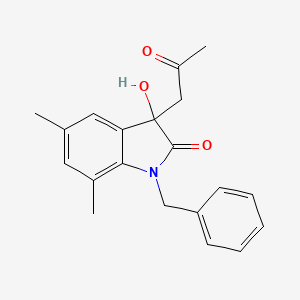

![(Z)-4-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2931614.png)
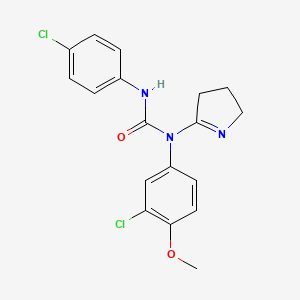

![1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate](/img/structure/B2931621.png)
